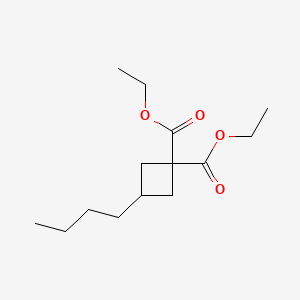
Diethyl 3-butylcyclobutane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-butylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C14H24O4. It is a derivative of cyclobutane, featuring two ester groups at the 1,1-positions and a butyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-butylcyclobutane-1,1-dicarboxylate typically involves the cyclization of diethyl malonate with 1,3-dibromopropane under basic conditionsThe overall yield of this reaction is approximately 50% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction is typically carried out in a controlled environment to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-butylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
Oxidation: The major products are diethyl cyclobutane-1,1-dicarboxylic acid derivatives.
Reduction: The major products are diethyl 3-butylcyclobutane-1,1-diol derivatives.
Substitution: The major products depend on the substituent introduced but generally result in modified cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Diethyl 3-butylcyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 3-butylcyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical reactions. The butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 1,1-cyclobutanedicarboxylate: Lacks the butyl group at the 3-position.
Diethyl 1,2-cyclobutanedicarboxylate: Has ester groups at the 1,2-positions instead of 1,1-positions.
Diethyl 3-methylcyclobutane-1,1-dicarboxylate: Features a methyl group instead of a butyl group at the 3-position.
Uniqueness
Diethyl 3-butylcyclobutane-1,1-dicarboxylate is unique due to the presence of the butyl group at the 3-position, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
66016-03-3 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
diethyl 3-butylcyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C14H24O4/c1-4-7-8-11-9-14(10-11,12(15)17-5-2)13(16)18-6-3/h11H,4-10H2,1-3H3 |
Clave InChI |
XGHGPVUZHJRCRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(C1)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)

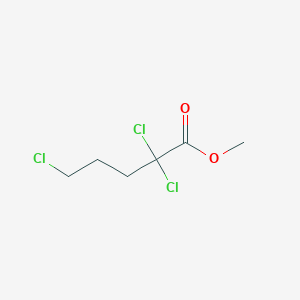



![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
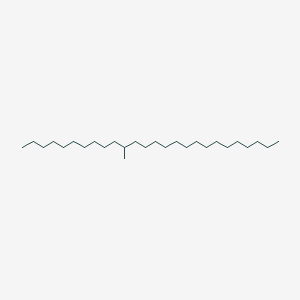
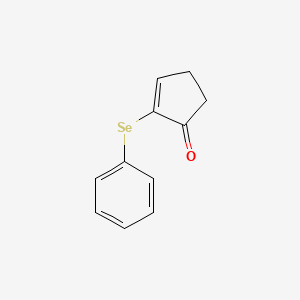
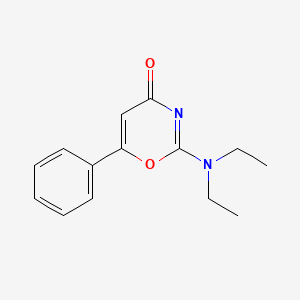
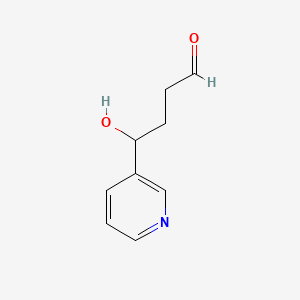
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)


